ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
The compound ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic molecule with a unique structure combining nitrophenyl, imino, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the thiazole ring: : This step generally requires the cyclization of precursors under controlled conditions.
Introduction of the imino group: : This involves the reaction of the thiazole intermediate with a nitrophenyl amine derivative.
Esterification: : The final compound is formed through the esterification process with ethyl groups.
Industrial Production Methods: The industrial production of this compound might utilize similar steps but on a larger scale with optimizations for yield, cost, and environmental considerations. Techniques like continuous flow synthesis and catalytic processes can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, yielding sulfoxide or sulfone derivatives.
Reduction: : The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: : Various substitutions can occur on the phenyl ring, thiazole ring, or the ester group.
Common Reagents and Conditions:
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Using hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: : Using halogenating agents, alkylating agents, or nucleophiles under suitable conditions.
Major Products:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amino derivatives.
Substitution: : Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: : This compound serves as a useful intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: : In biological research, derivatives of this compound could potentially be used as probes or inhibitors for studying enzyme activities.
Medicine: : Potential medicinal applications include being explored as antimicrobial, anticancer, or anti-inflammatory agents due to its unique functional groups.
Industry: : Industrially, the compound could be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The specific mechanism of action would depend on its application:
Molecular targets: : Could interact with enzymes or receptors, particularly those susceptible to modifications by nitrophenyl, thiazole, or imino groups.
Pathways involved: : Potential involvement in oxidative stress pathways, enzyme inhibition, or disruption of cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate: : Similar structure with a methyl ester group.
Ethyl (2E)-4-methyl-2-[(4-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate: : Similar structure but with a nitro group at a different position on the phenyl ring.
Uniqueness: : this compound stands out due to the specific positioning of its functional groups, which could result in unique chemical properties and biological activities compared to its analogues.
So there you have it! Quite the fascinating journey from synthesis to scientific application. What’s your favorite part about chemistry?
Properties
IUPAC Name |
ethyl 4-methyl-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-4-9-18-11(3)14(15(20)23-5-2)24-16(18)17-12-7-6-8-13(10-12)19(21)22/h4,6-8,10H,1,5,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJZOYZZASJZGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC2=CC(=CC=C2)[N+](=O)[O-])S1)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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